1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4OS/c1-22-14-9(11(21-22)15(16,17)18)7-10(24-14)13-20-19-12(23-13)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBERJAXTQMFJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)C4=CC=CC=C4)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
1-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a novel compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
The biological activity of this compound can be attributed to its interactions at the molecular level. The thieno[2,3-c]pyrazole framework is known for its ability to modulate various biological pathways. Specifically, it may act on:
- Enzyme Inhibition : Inhibiting enzymes that are crucial for cancer cell proliferation.
- Antioxidant Activity : Reducing oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Exhibiting activity against various bacterial strains.
Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Reduces oxidative stress |
Anticancer Activity
In a study examining the anticancer effects of similar compounds, it was found that derivatives of thieno[2,3-c]pyrazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The specific compound has shown promising results in preliminary tests against breast and colon cancer cells.
Antimicrobial Properties
A comparative study on antimicrobial efficacy indicated that compounds with oxadiazole moieties demonstrated notable activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a potential role in treating resistant bacterial infections.
Antioxidant Studies
Research evaluating the antioxidant properties revealed that this compound effectively scavenged free radicals in vitro. This activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where it demonstrated an IC50 value comparable to established antioxidants like ascorbic acid.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs, improving membrane permeability .
- Thermal Stability: Thienopyrazole derivatives with oxadiazole substituents exhibit high melting points (>200°C), attributed to molecular rigidity and strong intermolecular interactions .
- Solubility : The phenyl-oxadiazole group may reduce aqueous solubility, a limitation addressed in analogs like the isopropyl-oxadiazole variant () through balanced hydrophobic/hydrophilic substitutions.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can regioselectivity be controlled?
The synthesis of this compound involves multi-step heterocyclic chemistry. A key step is the formation of the 1,3,4-oxadiazole ring, typically achieved via cyclization of acyl hydrazides with carbonyl reagents under dehydrating conditions (e.g., POCl₃ or PCl₅) . Regioselectivity in pyrazole formation can be controlled by using hydrazine derivatives (e.g., methylhydrazine for N-methylation) and trifluoromethyl ketones, as demonstrated in analogous pyrazole syntheses . Optimization of solvent systems (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) is critical for yield and purity .
Q. What analytical techniques are used to confirm the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm substitution patterns and regiochemistry. For example, trifluoromethyl groups exhibit distinct ¹⁹F NMR shifts (~-60 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm), as described in thienopyrazole analogs .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can preliminary biological activity screening be designed for this compound?
Standard assays include:
- Enzyme Inhibition Assays: For kinase or protease targets (e.g., factor Xa), using fluorogenic substrates to measure IC₅₀ values .
- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Trifluoromethyl Group Role: The CF₃ group enhances metabolic stability and binding affinity via hydrophobic interactions. Replacements (e.g., Cl, Br) can probe steric/electronic effects .
- Oxadiazole Modifications: Substituting the phenyl group on the oxadiazole with heteroaromatic rings (e.g., thiophene) may improve solubility or target engagement .
- Thienopyrazole Core: Introducing electron-withdrawing groups at the 3-position (e.g., nitro) could modulate electronic density for enhanced reactivity .
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve contradictions in biological data?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL reveals:
- Binding Conformations: Compare ligand-protein co-crystal structures to validate docking predictions (e.g., factor Xa active site) .
- Tautomerism Conflicts: Resolve ambiguities in pyrazole/oxadiazole tautomeric states that affect activity .
- Polymorphism: Identify crystal packing effects that may alter solubility or stability .
Q. What in silico strategies predict biological targets and off-target liabilities?
- Molecular Docking: Use AutoDock Vina or Glide to screen against targets like 14α-demethylase (antifungal) or COX-2 (anti-inflammatory) .
- ADMET Prediction: Tools like SwissADME assess logP, CYP450 inhibition, and blood-brain barrier penetration .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to prioritize candidates .
Q. How can contradictory data in biological assays be addressed methodologically?
- Dose-Response Reproducibility: Validate IC₅₀ values across multiple replicates and cell lines .
- Metabolite Interference: Use LC-MS/MS to identify degradation products in cell media .
- Off-Target Profiling: Employ kinome-wide selectivity screening (e.g., KinomeScan) to rule out pan-assay interference .
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis?
Q. How can regiochemical outcomes be confirmed in complex heterocycles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
